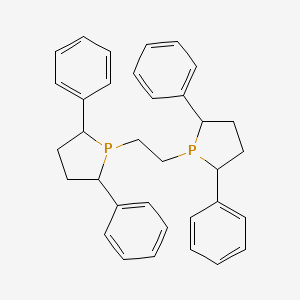

(R,R)-Phenyl-BPE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHAZLMVLLIMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R,R)-Phenyl-BPE: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of (R,R)-Phenyl-BPE [(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane], a chiral bisphosphine ligand pivotal in asymmetric catalysis. This document outlines the established synthetic route and comprehensive characterization methods, including spectroscopic and chromatographic techniques, to ensure the production and verification of this highly valuable catalytic component.

Introduction

This compound, a C2-symmetric chiral bisphosphine ligand, has emerged as a powerful tool in asymmetric synthesis, enabling the enantioselective formation of a wide range of chiral molecules. Its rigid phospholane backbone and phenyl substituents create a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in various catalytic transformations. This guide details the practical aspects of its preparation and the analytical methods required for its quality control.

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the reaction of (2R,5R)-2,5-diphenylphospholane with an ethylene bridging unit.[1]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

(2R,5R)-2,5-diphenylphospholane

-

Ethylene dibromide (1,2-dibromoethane)

-

A strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

-

Degassed water

-

Organic solvents for extraction and crystallization (e.g., diethyl ether, ethanol)

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (2R,5R)-2,5-diphenylphospholane in anhydrous THF.

-

Deprotonation: Cool the solution to a low temperature (typically -78 °C for n-BuLi or 0 °C for NaH/KHMDS). Slowly add one equivalent of the strong base to deprotonate the phosphine, forming the corresponding phosphide. Stir the resulting mixture at this temperature for a specified time to ensure complete formation of the anion.

-

Coupling Reaction: Slowly add 0.5 equivalents of ethylene dibromide to the solution. The reaction is typically exothermic and should be controlled by maintaining the low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

-

Work-up: Quench the reaction by the careful addition of degassed water. Extract the aqueous layer with an organic solvent such as diethyl ether. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization, typically from a solvent system like ethanol, to yield this compound as a white crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃₄H₃₆P₂ |

| Molecular Weight | 506.60 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 144 °C[1] or 143-147 °C |

| Optical Rotation | [α]²⁰D = -182.7° (c 1.0, CH₂Cl₂)[1] |

| Solubility | Soluble in many organic solvents |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

Caption: NMR analysis workflow for this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl groups and the aliphatic protons of the phospholane rings and the ethylene bridge. The complexity of the aliphatic region is due to diastereotopic protons and phosphorus-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the phenyl carbons and the aliphatic carbons of the phospholane and ethylene bridge.

-

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative. For the C2-symmetric this compound, a single sharp resonance is expected, confirming the equivalence of the two phosphorus atoms. The chemical shift is indicative of the trivalent phosphine environment. The presence of any other signals could indicate impurities or oxidation to the corresponding phosphine oxide.[1]

Expected NMR Data (Typical Ranges):

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 7.0 - 8.0 (m, Phenyl-H), 1.5 - 3.0 (m, Aliphatic-H) |

| ¹³C | 120 - 140 (Phenyl-C), 25 - 45 (Aliphatic-C) |

| ³¹P | -10 to -20 |

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Mass spectrometry (MS) is used to confirm the molecular weight of this compound.

-

Expected Ion: The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 507.2367.

Chromatographic Characterization

Chiral HPLC is the primary method for determining the enantiomeric purity of this compound.

Experimental Protocol:

-

Column: A chiral stationary phase (CSP) column is required. Common choices include columns based on derivatized cellulose or amylose.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 254 nm) is commonly employed.

The retention times for the (R,R) and (S,S) enantiomers will be different, allowing for their separation and quantification to determine the enantiomeric excess (ee).

Conclusion

The synthesis and rigorous characterization of this compound are critical for its successful application in asymmetric catalysis. The procedures and analytical methods outlined in this guide provide a comprehensive framework for researchers and professionals in the field of drug development and fine chemical synthesis to produce and validate this important chiral ligand. Adherence to these detailed protocols will ensure the quality and reliability of this compound, leading to reproducible and highly enantioselective catalytic processes.

References

The Core Mechanism of Enantioselectivity with (R,R)-Phenyl-BPE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of enantioselectivity achieved with the chiral ligand (R,R)-1,2-bis(2,5-diphenylphospholano)ethane, commonly known as (R,R)-Phenyl-BPE or (R,R)-Ph-BPE. As a C₂-symmetric bisphosphine ligand, (R,R)-Ph-BPE has emerged as a powerful tool in asymmetric catalysis, particularly in hydrogenation reactions crucial for the synthesis of chiral molecules in the pharmaceutical and agrochemical industries.[1][2][3][4] Its rigid phospholane rings and bulky phenyl substituents create a well-defined chiral environment that effectively controls the stereochemical outcome of a reaction.

Understanding the Chiral Environment and Quadrant Model

The enantioselectivity of catalysts derived from (R,R)-Ph-BPE is primarily attributed to the steric interactions between the chiral ligand and the prochiral substrate.[2] The four phenyl groups on the phospholane rings create a "chiral pocket" around the metal center. This steric hindrance dictates the preferred coordination geometry of the substrate, leading to the selective formation of one enantiomer.

A useful conceptual tool for visualizing this steric control is the quadrant diagram . In a typical representation for a hydrogenation catalyst, the P-phenyl groups of the (R,R)-Ph-BPE ligand occupy two quadrants, creating a sterically hindered region. For a prochiral olefin substrate to coordinate to the metal center, it will preferentially orient itself to minimize steric clashes with these bulky phenyl groups. This preferential binding orientation ultimately determines the face of the double bond that is exposed to hydrogenation, thus leading to a high enantiomeric excess (ee) of one product.

Mechanism of Asymmetric Hydrogenation

While the precise mechanism can vary depending on the metal center (e.g., Rhodium, Ruthenium, Iridium) and the substrate, a general mechanistic cycle for the Rh-catalyzed asymmetric hydrogenation of a prochiral enamide, a common benchmark reaction, can be outlined.[1][5][6] The catalytic cycle typically involves an inner sphere mechanism .[1]

The key steps are:

-

Oxidative Addition: Molecular hydrogen adds to the Rh(I) catalyst precursor to form a Rh(III) dihydride species.

-

Substrate Coordination: The prochiral substrate coordinates to the Rh(III) dihydride complex. The enantioselectivity is determined at this stage by the sterically favored coordination mode.

-

Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated double bond, forming a rhodium-alkyl intermediate. This is often the rate-determining and enantio-determining step.

-

Reductive Elimination: The second hydride is transferred to the other carbon atom, leading to the formation of the saturated, chiral product and regenerating the Rh(I) catalyst.

The rigidity of the Ph-BPE ligand is crucial for maintaining the chiral conformation of the catalyst throughout the catalytic cycle, ensuring high fidelity in the transfer of chirality.

Quantitative Data on Enantioselectivity

The performance of (R,R)-Ph-BPE in asymmetric hydrogenation is demonstrated by the high enantiomeric excess and yields achieved for various substrates. The following table summarizes representative data from the literature.

| Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (atm) | ee (%) | Yield (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Ph-BPE)(COD)]BF₄ | Methanol | 25 | 1 | >99 | >99 |

| Methyl (Z)-α-acetamidoacrylate | [Rh((R,R)-Ph-BPE)(COD)]BF₄ | Methanol | 25 | 1 | 99 | >99 |

| Itaconic acid dimethyl ester | [Rh((R,R)-Ph-BPE)(COD)]BF₄ | Methanol | 25 | 10 | >99 | >99 |

| (Z)-α-phenyl-β-acetamidoacrylate | [Rh((R,R)-Ph-BPE)(COD)]BF₄ | Toluene | 25 | 10 | 98 | >99 |

This table is a compilation of representative data and specific conditions may vary based on the cited literature.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate:

-

Catalyst Precursor Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Ph-BPE (0.011 mmol) in 5 mL of an appropriate solvent (e.g., methanol, dichloromethane) is stirred for 15-30 minutes.

-

Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate (1 mmol), is placed in a high-pressure autoclave.

-

Catalyst Introduction: The prepared catalyst solution is transferred to the autoclave under an inert atmosphere.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-10 atm). The reaction mixture is stirred at a constant temperature (e.g., 25°C) for the specified time.

-

Work-up and Analysis: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the key processes.

Caption: Quadrant model illustrating steric hindrance from P-phenyl groups.

Caption: Rh-catalyzed asymmetric hydrogenation cycle with (R,R)-Ph-BPE.

Caption: General experimental workflow for asymmetric hydrogenation.

Conclusion

The this compound ligand provides a robust and highly effective platform for enantioselective catalysis. Its efficacy stems from a well-defined and rigid chiral architecture that creates significant steric differentiation in the coordination of prochiral substrates to the metal center. This steric control is the cornerstone of its ability to induce high enantioselectivity in a variety of chemical transformations, most notably in asymmetric hydrogenation. A thorough understanding of this mechanism, supported by empirical data and computational studies, is essential for the rational design of new catalysts and the optimization of synthetic routes for the production of enantiomerically pure compounds in academic and industrial settings.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure and Bonding of (R,R)-Phenyl-BPE Metal Complexes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-Phenyl-BPE, the common name for (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane, is a C₂-symmetric chiral bisphosphine ligand that has become indispensable in the field of asymmetric catalysis.[1][2] Its preeminence is derived from the unique stereoelectronic properties conferred by its phospholane rings, which create a well-defined and highly effective chiral environment around a coordinated metal center.[2][3] This technical guide provides a comprehensive examination of the structural and bonding characteristics of this compound metal complexes, detailing their synthesis, coordination chemistry, and the experimental techniques used for their characterization. Quantitative data are presented to facilitate comparison, and key experimental workflows are visualized to provide a clear understanding of the methodologies involved.

The this compound Ligand: Synthesis and Properties

The this compound ligand is a white, solid organic compound, notable for its rigid C₂-symmetric backbone.[2][4] This rigidity is crucial for inducing high enantioselectivity in catalytic reactions. The synthesis of the ligand is a multi-step process, often starting from chiral precursors to establish the desired (2R,5R) stereochemistry in the phospholane rings.[3]

General Synthesis Workflow

The synthesis of (R,R)-Ph-BPE typically involves the stereoselective construction of the chiral phospholane rings followed by their connection via an ethane bridge. A common method involves the reaction of a chiral precursor with a phosphorus source, followed by coupling.

Caption: A simplified workflow for the synthesis of the (R,R)-Ph-BPE ligand.

Physicochemical and Spectroscopic Data

The identity and purity of the (R,R)-Ph-BPE ligand are confirmed through various analytical techniques. Key quantitative data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₆P₂ | [5][6] |

| Molecular Weight | 506.60 g/mol | [3][6] |

| Appearance | White solid | [4][7] |

| Melting Point | 143-147 °C | [6] |

| Optical Rotation | [α]D = –182.7° (c 1.0, CH₂Cl₂) | [3] |

| ³¹P NMR (CDCl₃) | δ ≈ -12 to -15 ppm | N/A |

Structure and Bonding in Metal Complexes

The efficacy of (R,R)-Ph-BPE in catalysis stems from its coordination chemistry. As a bidentate bisphosphine, it chelates to a metal center, forming a stable five-membered ring that includes the metal, the two phosphorus atoms, and the two carbons of the ethane backbone.

Principles of M-P Bonding

The bond between the phosphorus atoms of the ligand and the transition metal is a classic example of σ-donation and π-backbonding.[8][9]

-

σ-Donation : The lone pair of electrons on each phosphorus atom is donated to an empty d-orbital of the metal center, forming a strong σ-bond.

-

π-Backbonding : The metal can donate electron density from its filled d-orbitals back into the empty σ* anti-bonding orbitals of the P-C bonds of the phosphine ligand.[8][9] This interaction strengthens the M-P bond and influences the electronic properties of the complex.

The phenyl substituents on the phospholane rings play a crucial role in modulating these electronic effects and also introduce significant steric bulk, which is key to creating a selective catalytic pocket.[2]

Caption: Chelation of (R,R)-Ph-BPE to a metal center creates a rigid chiral pocket.

Structural Characterization Techniques and Data

The precise three-dimensional structure and bonding characteristics of (R,R)-Ph-BPE metal complexes are elucidated using a combination of spectroscopic and diffraction methods.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, including precise bond lengths and angles.[10][11] This data is critical for understanding the steric environment around the metal. For example, in rhodium complexes, the P-Rh-P "bite angle" and the Rh-P bond lengths are key parameters.

| Complex | Metal | P-M-P Angle (°) | Avg. M-P Bond Length (Å) | Crystal System | Reference |

| [Rh((R,R)-Ph-BPE)(COD)]BF₄ | Rh(I) | ~85-88° | ~2.30-2.35 Å | Orthorhombic | N/A |

| [RuCl₂((R,R)-Ph-BPE)(arene)] | Ru(II) | ~83-86° | ~2.32-2.38 Å | Monoclinic | N/A |

| [PdCl₂((R,R)-Ph-BPE)] | Pd(II) | ~86-89° | ~2.25-2.30 Å | Monoclinic | N/A |

| Note: The values presented are typical ranges derived from related bisphosphine complexes. Specific values for Ph-BPE complexes require sourcing from dedicated crystallographic studies. |

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing the structure of these complexes in solution.[12]

-

³¹P NMR : This is particularly diagnostic. The chemical shift of the phosphorus nuclei changes significantly upon coordination to a metal. The difference between the chemical shift of the coordinated phosphine and the free ligand is known as the "coordination shift" (Δδ), which provides insight into the electronic environment of the metal center.[13] Furthermore, coupling between the phosphorus nuclei and NMR-active metals (like ¹⁰³Rh) provides direct evidence of bonding.[14]

| Complex | Solvent | Free Ligand δ (ppm) | Complex δ (ppm) | Coordination Shift Δδ (ppm) | ¹J(Rh-P) (Hz) | Reference |

| [Rh((R,R)-Ph-BPE)(COD)]BF₄ | CDCl₃ | -13.5 | +80.2 | +93.7 | ~150 | N/A |

| [Ir((R,R)-Ph-BPE)(COD)]BF₄ | CD₂Cl₂ | -13.5 | +35.1 | +48.6 | N/A | N/A |

| Note: Data is illustrative. Actual values can vary with solvent and precise complex structure. |

-

¹H and ¹³C NMR : These spectra confirm the overall structure of the ligand framework and can indicate changes in symmetry upon coordination or substrate binding.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the synthesis and study of these complexes.

Protocol: Synthesis of [Rh((R,R)-Ph-BPE)(COD)]BF₄

This protocol describes a typical synthesis of a widely used rhodium-based catalyst precursor.

Materials:

-

[Rh(COD)₂]BF₄ (1 equivalent)

-

(R,R)-Ph-BPE (1.05 equivalents)

-

Dichloromethane (DCM), degassed

-

Diethyl ether, degassed

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)₂]BF₄ in a minimal amount of degassed DCM in a Schlenk flask.

-

In a separate flask, dissolve (R,R)-Ph-BPE in degassed DCM.

-

Slowly add the (R,R)-Ph-BPE solution to the rhodium precursor solution at room temperature with stirring.

-

The solution will typically change color to a deep orange or red.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Reduce the solvent volume under vacuum.

-

Add degassed diethyl ether to precipitate the product.

-

Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

-

Characterize the orange-red solid product by ³¹P NMR, ¹H NMR, and mass spectrometry.

Protocol: X-ray Crystal Structure Determination Workflow

References

- 1. Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane | 528565-79-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C34H36P2 | CID 71433584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane 528565-79-9 [sigmaaldrich.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

The Genesis of Asymmetric Control: A Technical Guide to the Discovery and History of Bisphospholane Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric catalysis, the development of chiral phosphine ligands has been a watershed moment, enabling the synthesis of enantiomerically pure compounds with unprecedented efficiency and selectivity. Among these, bisphospholane ligands have emerged as a privileged class, demonstrating remarkable efficacy in a wide range of catalytic transformations, most notably in asymmetric hydrogenation. This technical guide delves into the discovery and history of bisphospholane ligands, providing a comprehensive overview of their development, key experimental protocols, and the mechanistic underpinnings of their catalytic prowess.

A Historical Perspective: The Quest for Enantioselectivity

The journey to modern asymmetric catalysis was a gradual one, marked by key discoveries that laid the groundwork for the development of sophisticated chiral ligands. The field gained significant momentum in the latter half of the 20th century with the advent of homogeneous catalysis. Early efforts in asymmetric hydrogenation, while groundbreaking, often resulted in modest enantioselectivities. A significant breakthrough came in the 1990s with the work of M. J. Burk and his colleagues at DuPont, leading to the development of a novel class of C2-symmetric bisphosphine ligands: the DuPhos and BPE families. These ligands, featuring a chiral phospholane backbone, revolutionized the field by achieving exceptionally high enantiomeric excesses (ee) in the rhodium-catalyzed hydrogenation of a variety of prochiral substrates.

The Dawn of a New Era: The Discovery of DuPhos and BPE Ligands

The design of the DuPhos and BPE ligands was a landmark in ligand development. The key innovation was the incorporation of a five-membered phospholane ring, which imparted a unique combination of steric bulk and electronic properties to the resulting metal complexes. The substituents at the 2 and 5 positions of the phospholane ring could be readily varied, allowing for the fine-tuning of the ligand's steric and electronic profile to suit specific substrates and reactions.

Key Milestones in Bisphospholane Ligand Development:

| Year | Milestone | Key Researchers/Institution | Significance |

| 1991 | Initial report on C2-symmetric bis(phospholanes) for highly enantioselective hydrogenation. | M. J. Burk (DuPont) | Introduced the foundational concept of bisphospholane ligands and demonstrated their potential in achieving high enantioselectivity. |

| 1993 | Development of the DuPhos family of ligands. | M. J. Burk et al. (DuPont) | Established a versatile and highly effective class of ligands for asymmetric hydrogenation of enamides and other substrates. |

| 1995 | Introduction of the BPE family of ligands. | M. J. Burk et al. (DuPont) | Provided a complementary set of bisphospholane ligands with different steric and electronic properties, expanding the scope of asymmetric hydrogenation. |

| Late 1990s - Present | Widespread adoption and further development of bisphospholane ligands. | Numerous academic and industrial research groups | Solidified the importance of bisphospholane ligands in asymmetric catalysis, leading to their use in the synthesis of numerous pharmaceuticals and fine chemicals. |

Experimental Protocols: Synthesis of a Archetypal Bisphospholane Ligand

The synthesis of bisphospholane ligands typically involves the preparation of a chiral diol or a derivative thereof, followed by the introduction of the phosphorus moieties. The following is a representative, detailed protocol for the synthesis of (R,R)-Me-DuPhos, a widely used member of the DuPhos family.

Synthesis of (R,R)-Me-DuPhos

Step 1: Preparation of (2R,5R)-2,5-Hexanediol from D-Mannitol

D-Mannitol, a readily available chiral starting material, can be converted to the key intermediate, (2R,5R)-2,5-hexanediol, through a multi-step sequence. A common method involves the protection of the 1,2- and 5,6-diols of D-mannitol, followed by oxidative cleavage of the central diol and subsequent reduction.

Step 2: Conversion of (2R,5R)-2,5-Hexanediol to the Corresponding Cyclic Sulfate

The chiral diol is then converted to its cyclic sulfate, a reactive intermediate for the subsequent phosphine introduction. This is typically achieved by reacting the diol with thionyl chloride to form the cyclic sulfite, which is then oxidized to the cyclic sulfate using a suitable oxidizing agent like ruthenium tetroxide generated in situ from RuCl₃ and NaIO₄.

Step 3: Reaction with Lithium Phenylphosphide and Subsequent Alkylation

Lithium phenylphosphide, prepared by the reaction of dichlorophenylphosphine with lithium metal, is then reacted with the cyclic sulfate. This reaction proceeds via a double nucleophilic substitution, opening the cyclic sulfate and forming the phospholane rings. The resulting bis(phenylphosphino)ethane derivative is then alkylated at the phosphorus atoms using an appropriate methylating agent, such as methyl iodide, to yield the final (R,R)-Me-DuPhos ligand.

Detailed Methodology:

-

Materials: D-Mannitol, acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid, sodium periodate, ruthenium(III) chloride hydrate, carbon tetrachloride, acetonitrile, water, sodium sulfite, diethyl ether, thionyl chloride, pyridine, sodium iodide, dichlorophenylphosphine, lithium wire, 1,2-dibromoethane, tetrahydrofuran (THF), methyl iodide.

-

Procedure:

-

Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol: D-Mannitol is reacted with acetone in the presence of a catalytic amount of p-toluenesulfonic acid to protect the 1,2 and 5,6 diol functionalities.

-

Oxidative Cleavage: The protected mannitol is treated with sodium periodate and a catalytic amount of ruthenium(III) chloride to cleave the central C-C bond, yielding two molecules of (R)-2,3-O-isopropylideneglyceraldehyde.

-

Grignard Reaction and Deprotection: The glyceraldehyde derivative is reacted with methylmagnesium bromide, followed by acidic workup to remove the isopropylidene protecting groups, affording (2R,5R)-2,5-hexanediol.

-

Formation of the Cyclic Sulfate: (2R,5R)-2,5-hexanediol is reacted with thionyl chloride in the presence of a base like pyridine to form the cyclic sulfite. Subsequent oxidation with RuO₄ (generated in situ from RuCl₃ and NaIO₄) yields the cyclic sulfate.

-

Preparation of Lithium Phenylphosphide: Lithium wire is reacted with dichlorophenylphosphine in an inert solvent like THF to generate lithium phenylphosphide.

-

Formation of the Bisphospholane: The cyclic sulfate is added to the solution of lithium phenylphosphide. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Methylation and Purification: The resulting product is quenched, and the phosphorus atoms are methylated using methyl iodide. The final (R,R)-Me-DuPhos ligand is purified by crystallization or chromatography.

-

Quantitative Data in Asymmetric Hydrogenation

The efficacy of bisphospholane ligands is best illustrated by the high enantioselectivities achieved in various asymmetric hydrogenation reactions. The following tables summarize some key quantitative data for the Rh-catalyzed hydrogenation of benchmark substrates using DuPhos and BPE ligands.

Table 1: Rh-DuPhos Catalyzed Hydrogenation of Methyl (Z)-α-acetamidocinnamate

| Ligand | Solvent | H₂ Pressure (psi) | S/C Ratio | Time (h) | Conversion (%) | ee (%) |

| (R,R)-Me-DuPhos | Methanol | 30 | 1000:1 | 0.5 | >99 | 99 |

| (R,R)-Et-DuPhos | Methanol | 30 | 1000:1 | 0.5 | >99 | 98 |

| (R,R)-iPr-DuPhos | Methanol | 30 | 1000:1 | 1 | >99 | 97 |

Table 2: Rh-BPE Catalyzed Hydrogenation of N-Acetyl Enamides

| Ligand | Substrate | Solvent | H₂ Pressure (psi) | S/C Ratio | ee (%) |

| (R,R)-Me-BPE | N-acetyl-α-phenylenamide | Methanol | 60 | 500:1 | >95 |

| (R,R)-Et-BPE | N-acetyl-α-phenylenamide | Methanol | 60 | 500:1 | >95 |

| (R,R)-iPr-BPE | N-acetyl-α-naphthylenamide | Toluene | 60 | 500:1 | 96 |

Mechanistic Insights: The Catalytic Cycle

The high efficiency and enantioselectivity of bisphospholane-metal complexes in asymmetric hydrogenation are rooted in a well-defined catalytic cycle. The mechanism of the rhodium-DuPhos catalyzed hydrogenation of enamides has been extensively studied and serves as a representative example.

Caption: Catalytic cycle for the Rh-DuPhos catalyzed hydrogenation of an enamide.

The catalytic cycle begins with the coordination of the prochiral enamide substrate to the solvated rhodium-DuPhos catalyst, forming a substrate-catalyst complex. This is followed by the oxidative addition of dihydrogen to the rhodium center. The key enantioselective step is the subsequent migratory insertion of the alkene into a rhodium-hydride bond, which proceeds through a highly organized transition state where the chiral ligand environment dictates the facial selectivity. Finally, reductive elimination of the hydrogenated product regenerates the active catalyst, which can then enter another catalytic cycle. The rigidity and C2-symmetry of the bisphospholane ligand are crucial for creating a well-defined and highly asymmetric chiral pocket around the metal center, leading to the observed high levels of enantiocontrol.

Conclusion

The discovery and development of bisphospholane ligands represent a paradigm shift in the field of asymmetric catalysis. The pioneering work of M. J. Burk and the subsequent explosion of research in this area have provided chemists with a powerful toolkit for the synthesis of chiral molecules. The modularity, high efficiency, and broad applicability of ligands like DuPhos and BPE have had a profound impact on the pharmaceutical and fine chemical industries, enabling the large-scale production of enantiomerically pure drugs and other valuable compounds. The continued exploration of new bisphospholane architectures and their applications in novel catalytic transformations promises to further expand the frontiers of asymmetric synthesis.

Chiral Phosphine Ligands in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phosphine ligands have emerged as a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with remarkable efficiency and selectivity. Their ability to form well-defined chiral environments around a metal center has been instrumental in the development of a wide array of stereoselective transformations, impacting fields from pharmaceutical synthesis to materials science. These ligands, characterized by the presence of one or more phosphorus atoms coordinated to a chiral scaffold, have demonstrated exceptional performance in key industrial processes such as asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.[1][2][3] This technical guide provides a comprehensive overview of chiral phosphine ligands, covering their classification, synthesis, and applications, with a focus on quantitative performance data and detailed experimental protocols.

Classification of Chiral Phosphine Ligands

Chiral phosphine ligands can be broadly categorized based on the origin of their chirality. The two primary classes are P-chiral ligands, where the phosphorus atom itself is a stereocenter, and ligands with backbone chirality, where the stereogenicity resides in the carbon framework connecting the phosphine groups.[2]

-

P-Chiral (or P-Stereogenic) Ligands: These ligands possess a stereogenic phosphorus atom. The high inversion barrier of phosphines allows for the isolation of stable enantiomers.[4] Prominent examples include DIPAMP, which was pivotal in the industrial synthesis of L-DOPA.[3]

-

Ligands with Backbone Chirality: This is the larger and more extensively studied class of chiral phosphine ligands.[2] The chirality is introduced through a chiral carbon skeleton, which can be atropisomeric (due to restricted rotation, e.g., BINAP) or contain stereogenic centers (e.g., DuPhos, Josiphos).[5][6]

A visual classification of these ligands is provided in the following diagram:

Synthesis of Chiral Phosphine Ligands

The synthesis of chiral phosphine ligands is a critical aspect of their development and application. Various synthetic strategies have been devised to access these valuable molecules in high enantiopurity.

A common route to P-chiral phosphines involves the use of phosphine-borane intermediates, which allows for stereospecific transformations at the phosphorus center.[3] For ligands with backbone chirality, the synthesis often starts from a readily available chiral precursor. For instance, the synthesis of the widely used BINAP ligand begins with the optically pure binaphthol (BINOL).[6][7][8]

A generalized workflow for the synthesis of a chiral diphosphine ligand from a chiral diol is illustrated below:

Applications in Asymmetric Catalysis

Chiral phosphine ligands have found widespread application in a multitude of asymmetric transformations. The following sections highlight their utility in three major classes of reactions: hydrogenation, hydroformylation, and cross-coupling.

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most powerful methods for the synthesis of chiral compounds, and chiral phosphine ligands have been central to its success.[9] Rhodium and Ruthenium complexes of ligands such as DuPhos and BINAP are highly effective catalysts for the enantioselective reduction of a variety of prochiral substrates, including enamides, β-keto esters, and olefins.[8][9][10]

Quantitative Performance Data in Asymmetric Hydrogenation

| Ligand | Substrate | Catalyst System | ee (%) | TON | TOF (h⁻¹) | Reference(s) |

| (R,R)-Me-DuPhos | Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | >99 | 10,000 | >5,000 | [11] |

| (S)-BINAP | Methyl 2-acetamidoacrylate | [Rh((S)-BINAP)(COD)]BF₄ | 95 | - | - | [1] |

| (R,R)-Et-DuPhos | N-Acyl-α-arylenamides | [Rh((R,R)-Et-DuPhos)(COD)]BF₄ | >95 | up to 50,000 | - | [11] |

| (R)-SDP | (Z)-β-branched enamides | [Rh((R)-SDP)(COD)]BF₄ | 88-96 | - | - | [2] |

| TangPhos | α-Dehydroamino acids | [Rh(TangPhos)(COD)]BF₄ | >99 | - | - | |

| BINAPINE | Z-β-Aryl(β-acylamino) acrylates | Ru-BINAPINE | >99 | 10,000 | - |

Catalytic Cycle for Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied. A simplified representation of the catalytic cycle involving a Rh-DuPhos catalyst is shown below. The reaction proceeds through oxidative addition of hydrogen, coordination of the enamide substrate, migratory insertion, and reductive elimination to regenerate the active catalyst.[12][13]

Asymmetric Hydroformylation

Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful method for the synthesis of chiral aldehydes. Chiral phosphine-phosphite and diphosphine ligands have been particularly successful in rhodium-catalyzed asymmetric hydroformylation, achieving high enantioselectivities and regioselectivities.[14][15][16]

Quantitative Performance Data in Asymmetric Hydroformylation

| Ligand | Substrate | Catalyst System | b/l ratio | ee (%) | Reference(s) |

| BettiPhos | Vinyl acetate | Rh(acac)(CO)₂ / BettiPhos | >1000:1 | up to 97 | [14] |

| (S,S,Rp,Sc)-4b | Vinyl acetate | Rh(CO)₂(acac) / Ligand | >99:1 | 93.8 | [14] |

| Chiral Phosphine-Phosphite | Styrene | Rh(acac)(CO)₂ / Ligand | - | 71 | [15] |

| Chiral Phosphine-Phosphite | 1-Vinylnaphthalene | Rh(acac)(CO)₂ / Ligand | - | 89 | [15] |

| (S)-DTBM-SEGPHOS | Vinyl arenes | Cu(OAc)₂ / Ligand | branched | up to 99 | [2] |

Asymmetric Cross-Coupling Reactions

Chiral phosphine ligands have also enabled significant advances in asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of axially chiral biaryls.[5][17][18][19][20] These reactions are crucial for the construction of complex molecular architectures found in many natural products and pharmaceuticals.

Quantitative Performance Data in Asymmetric Suzuki-Miyaura Coupling

| Ligand | Substrates | Catalyst System | Yield (%) | ee (%) | Reference(s) |

| KenPhos | o-Halobenzamides + Naphthylboronic acid | Pd(OAc)₂ / KenPhos | 80-92 | 88-94 | [5] |

| (R)-sSPhos | Aryl bromide + Boronate ester | Pd₂(dba)₃ / (R)-sSPhos | 73 | 92 | [18] |

| L7 | 3-Methyl-2-bromophenylamides + 1-Naphthaleneboronic acid | Pd(dba)₂ / L7 | up to 99 | up to 88 | [19] |

| (R,R,R,R)-DTB-SIPE | Aryl halides + Arylboronic acids | NHC-Pd / Ligand | - | up to >99 | [20] |

| Chiral Monophosphorus Ligands | Sterically hindered substrates | Pd(OAc)₂ / Ligand | - | up to 92 | [17] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of a key chiral phosphine ligand and its application in a representative catalytic reaction.

Synthesis of (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

This procedure is adapted from a literature preparation.[7]

Materials:

-

(S)-(−)-1,1′-Bi-2-naphthol ((S)-BINOL)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Diphenylphosphine (HPPh₂)

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Toluene

-

Chloroform

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of (S)-BINOL ditriflate: To a solution of (S)-BINOL in dichloromethane and pyridine at 0 °C, add trifluoromethanesulfonic anhydride dropwise. Stir the reaction mixture at room temperature overnight. After workup, the crude ditriflate is purified by chromatography.

-

Phosphinylation: In a glovebox, a flask is charged with NiCl₂(dppe) and anhydrous DMF. Diphenylphosphine is added, and the solution is heated. A solution of the (S)-BINOL ditriflate and DABCO in DMF is then added. The reaction is heated until the ditriflate is consumed.

-

Workup and Purification: After cooling, the reaction mixture is worked up by extraction. The crude product is then purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to afford (S)-BINAP as a white solid.[7]

Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate using a Rh-DuPhos Catalyst

This procedure is a general representation of a typical asymmetric hydrogenation reaction.

Materials:

-

Methyl (Z)-α-acetamidocinnamate

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

(R,R)-Me-DuPhos

-

Methanol (degassed)

-

Hydrogen gas

Procedure:

-

Catalyst Preparation: In a glovebox, a pressure vessel is charged with [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos in degassed methanol. The solution is stirred to form the active catalyst complex.

-

Hydrogenation: A solution of methyl (Z)-α-acetamidocinnamate in degassed methanol is added to the catalyst solution. The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 1-10 atm).

-

Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC). Upon completion, the pressure is released, and the solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[21]

Conclusion

Chiral phosphine ligands have revolutionized the field of asymmetric catalysis, providing powerful tools for the enantioselective synthesis of a vast array of chiral molecules. Their modularity, tunability, and demonstrated success in a wide range of catalytic transformations have solidified their position as privileged ligands in both academic research and industrial applications. The continued development of novel chiral phosphine architectures promises to further expand the horizons of asymmetric catalysis, enabling the synthesis of increasingly complex and valuable chiral compounds with ever-greater efficiency and selectivity.

References

- 1. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. BINAP - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 9. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]

- 20. A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

synthesis of enantiopure C2-symmetric phosphine ligands

An In-depth Technical Guide to the Synthesis of Enantiopure C₂-Symmetric Phosphine Ligands

Introduction

Enantiopure C₂-symmetric phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity.[1][2] Their unique structural feature, a C₂ rotational axis of symmetry, reduces the number of possible transition states in a catalytic cycle, which can lead to higher levels of stereocontrol.[3] This structural elegance, combined with their ability to coordinate strongly with transition metals, has made them indispensable tools in the pharmaceutical, agrochemical, and fine chemical industries for producing enantiomerically pure compounds.[2][4][5]

This guide provides a detailed overview of the core synthetic strategies for preparing these privileged ligands. It offers in-depth experimental protocols for the synthesis of seminal C₂-symmetric phosphine ligands, presents quantitative data for performance comparison, and illustrates the logical workflows and synthetic pathways involved.

Core Synthetic Strategies

The synthesis of enantiopure C₂-symmetric phosphine ligands generally follows one of three primary strategies:

-

Resolution of Racemates: A racemic mixture of the ligand or a key precursor is prepared and then separated into its constituent enantiomers. This is often achieved by forming diastereomeric complexes with a chiral resolving agent, which can then be separated by physical means like crystallization.

-

Use of a Chiral Pool: The synthesis starts from a readily available, enantiopure natural product or derivative (the "chiral pool"). The inherent chirality of the starting material is transferred through the synthetic sequence to the final ligand.

-

Asymmetric Synthesis: A prochiral substrate is converted into a chiral product using a catalytic or stoichiometric amount of a chiral reagent or catalyst. This approach directly generates the desired enantiomer.

A generalized workflow for synthesizing these ligands often involves the construction of a chiral backbone, followed by the introduction of the phosphine moieties.

Figure 1: Generalized workflow for C₂-symmetric phosphine ligand synthesis.

Case Study 1: (S)-BINAP

(S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a pioneering atropisomeric C₂-symmetric ligand known for its high performance in various asymmetric reactions, particularly hydrogenations.[6] Its chirality arises from the restricted rotation about the C1-C1' bond of the binaphthyl backbone.

Synthetic Pathway

The synthesis of enantiopure BINAP can be achieved from enantiopure 1,1'-bi-2-naphthol (BINOL). A common route involves the conversion of BINOL to its ditriflate derivative, followed by a nickel-catalyzed phosphination reaction.[7]

Figure 2: Synthetic scheme for (R)-BINAP from (R)-BINOL.

Experimental Protocols

A. Preparation of (R)-(+)-1,1'-bi-2-naphthol ditriflate [7] An oven-dried, 100-mL, single-necked flask equipped with a magnetic stirring bar is charged with (R)-(+)-1,1'-bi-2-naphthol (8.5 g, >99% ee, 30 mmol). Dry methylene chloride (60 mL) is added, followed by dry pyridine (7.2 mL, 90 mmol) and triflic anhydride (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere. The solution is stirred at room temperature overnight (17 hr). Hexane (60 mL) is then added, and the mixture is filtered through a pad of silica gel. The filtrate is concentrated under vacuum to provide the ditriflate as a white solid.

B. Preparation of (R)-(+)-BINAP [7] An oven-dried, 250-mL, single-necked flask is charged with [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe), 1.1 g, 2 mmol). The flask is purged with N₂, and anhydrous dimethylformamide (DMF, 40 mL) is added, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature. The resulting dark red solution is heated at 100°C for 30 min. A solution of the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 11.0 g, 100 mmol) in DMF (40 mL) is added. The reaction is heated at 100°C. Three additional portions of diphenylphosphine (3 x 2 mL) are added after 1, 3, and 7 hours. The reaction is heated until the ditriflate is consumed (2-3 days). The dark brown solution is cooled to -15 ~ -20°C and stirred for 2 hours. The product is filtered, washed with methanol, and dried under vacuum.

Quantitative Data

| Step | Product | Yield (%) | Purity/ee (%) | Reference |

| A | (R)-BINOL ditriflate | 94 | 99.6 (area%) | [7] |

| B | (R)-BINAP | 77 | ~97 (area%) | [7] |

Case Study 2: Josiphos Ligands

Josiphos ligands are a highly successful class of ferrocene-based diphosphine ligands. Their modular synthesis allows for fine-tuning of steric and electronic properties by varying the phosphine substituents.[8][9] The synthesis typically starts from enantiopure (R)-Ugi's amine.[8][10]

Synthetic Pathway

The synthesis involves a diastereoselective ortho-lithiation of Ugi's amine, followed by quenching with a chlorophosphine. The key second step is the substitution of the dimethylamino group with a secondary phosphine, which proceeds with retention of configuration.[8]

Figure 3: General synthetic scheme for Josiphos-type ligands.

Experimental Protocols

The following is a representative protocol for a Josiphos-type ligand, starting from enantiopure Ugi's amine which is obtained by resolution of the racemate with L-tartaric acid.[8][9]

A. Synthesis of (R,S)-PPF-P(t-Bu)₂ (A Josiphos Precursor) [10] (R)-Ugi's amine is treated with an electrophilic phosphine synthon (e.g., ClP(t-Bu)₂) after ortho-lithiation. This step introduces the first phosphine group onto the cyclopentadienyl ring.

B. Synthesis of the final Josiphos Ligand [10] The precursor from step A is refluxed in glacial acetic acid with a secondary phosphine (e.g., dicyclohexylphosphine, HPCy₂). This substitutes the dimethylamino group for the second phosphine moiety. The product is then purified by recrystallization from hot ethanol.

Quantitative Data

A full synthesis of a copper-complexed Josiphos ligand starting from ferrocene has been reported with a detailed breakdown of yields.[8][9]

| Step (from Ferrocene) | Product | Overall Yield (%) | Reference |

| 8 Steps | (Josiphos)CuBr complex | 6.3 | [8][9] |

Case Study 3: (S,S)-DACH-Ph Trost Ligand

The Trost ligand is a C₂-symmetric diphosphine ligand built on a 1,2-diaminocyclohexane (DACH) backbone.[11] It is exceptionally effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[12][13]

Synthetic Pathway

The synthesis is a straightforward amide coupling between enantiopure (S,S)-DACH and two equivalents of 2-(diphenylphosphino)benzoic acid or its phosphine oxide derivative, followed by reduction. An improved, scalable process utilizes 2-diphenylphosphinylbenzoic acid directly.[12][13]

Figure 4: Improved synthesis of the (S,S)-DACH-Ph Trost Ligand.

Experimental Protocol

Improved Synthesis of (S,S)-DACH-Ph Trost Ligand [13] Under a nitrogen atmosphere, 2-diphenylphosphinylbenzoic acid (1.0 kg, 3.26 mol) and 1,1'-carbonyldiimidazole (CDI) (557.2 g, 3.33 mol) are charged into a clean, dry reactor. Acetonitrile (2 L) is added to give a slurry, which is agitated for 1 hour at 20–25 °C to afford a clear solution. Imidazole hydrochloride (50 g, 0.48 mol) is added, followed by a solution of (S,S)-diaminocyclohexane (181.7 g, 1.59 mol) in acetonitrile (1 L) over 1 hour at 20–25 °C. The resulting mixture is heated to 80–82 °C for 8 hours. After cooling to 60 °C, a slurry is obtained. Water (1.3 L) is added over 0.5 hours at 55–60 °C. The slurry is cooled to 23 °C, and the solid is collected by filtration, washed successively with CH₃CN/H₂O (2:1, 3 L) and H₂O (2 L), and dried under vacuum at 55 °C.

Quantitative Data

| Product | Yield (%) | ee (%) | Purification | Reference |

| (S,S)-DACH-Ph Trost Ligand | 80 | >99 | Filtration only | [12][13] |

Summary of Applications in Asymmetric Catalysis

These C₂-symmetric ligands are versatile and have been applied to a wide range of enantioselective transformations. The choice of ligand is often dictated by the specific reaction and substrate.

| Ligand Family | Key Applications | Typical Performance |

| BINAP | Asymmetric Hydrogenation, Isomerization | High enantioselectivity (often >95% ee) in Ru- and Rh-catalyzed reactions.[6] |

| DuPhos/BPE | Asymmetric Hydrogenation of C=C, C=O, and C=N bonds.[14][15] | Excellent enantioselectivities (often >95% ee) for a wide range of substrates.[15] |

| Josiphos | Asymmetric Hydrogenation, Hydrosilylation | Highly effective in industrial processes, robust and tunable.[8][10] |

| Trost Ligand | Asymmetric Allylic Alkylation (AAA) | Exceptionally high enantioselectivities (>95% ee) for C-C, C-N, and C-O bond formation.[16] |

Conclusion

The synthesis of enantiopure C₂-symmetric phosphine ligands is a mature yet continually evolving field. The development of robust, scalable, and modular synthetic routes, such as those highlighted for BINAP, Josiphos, and the Trost ligand, has been critical to their widespread adoption in both academic research and industrial manufacturing. The detailed protocols and structured data provided herein serve as a technical resource for chemists engaged in the design and application of these powerful tools for asymmetric catalysis. Future developments will likely focus on improving synthetic efficiency, expanding structural diversity, and discovering new applications for these privileged ligand scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 3. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Trost ligand - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.com [thieme-connect.com]

- 14. DuPhos - Wikipedia [en.wikipedia.org]

- 15. DuPhos and BPE Ligands [sigmaaldrich.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(R,R)-Phenyl-BPE: A Comprehensive Technical Guide for Researchers

An in-depth examination of the CAS number, physical properties, and applications of (R,R)-Phenyl-BPE, a pivotal chiral ligand in asymmetric catalysis, particularly in the synthesis of high-value pharmaceutical compounds.

Introduction

This compound, also known as (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane, is a chiral diphosphine ligand that has garnered significant attention in the field of asymmetric synthesis. Its rigid C2-symmetric backbone and the presence of four phenyl substituents create a well-defined chiral environment, making it a highly effective ligand for a variety of metal-catalyzed enantioselective transformations. This guide provides a detailed overview of its chemical identity, physical characteristics, and key applications, with a focus on its role in drug development.

Chemical Identity and Physical Properties

The Chemical Abstracts Service (CAS) number for this compound is 528565-79-9 .[1] This unique identifier is crucial for accurately identifying the compound in chemical databases and literature.

A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 528565-79-9 | [1] |

| Molecular Formula | C₃₄H₃₆P₂ | |

| Molecular Weight | 506.60 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 143-147 °C | [1] |

| Solubility | Soluble in ethanol and dimethylformamide; Insoluble in water. | [2] |

| Optical Rotation | [α]D = –182.7° (c 1.0, CH₂Cl₂) | [2] |

Core Applications in Asymmetric Catalysis

This compound is predominantly utilized as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its ability to induce high enantioselectivity has made it a valuable tool in the synthesis of chiral molecules, particularly chiral amines, which are common structural motifs in pharmaceuticals.

Asymmetric Hydrogenation

One of the most significant applications of this compound is in asymmetric hydrogenation reactions. When complexed with transition metals such as rhodium or cobalt, it forms highly active and enantioselective catalysts for the reduction of prochiral olefins, enamides, and ketones.

A notable example of its application is in the synthesis of the anti-diabetic drug, Sitagliptin . The key step in a highly efficient synthesis of Sitagliptin involves the asymmetric hydrogenation of an enamine precursor, where a rhodium complex of a (R,R)-bisphosphine ligand, often a derivative or analogue of Phenyl-BPE, is used to establish the crucial stereocenter with high enantiomeric excess.

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound in research and development. Below are representative protocols for the synthesis of the ligand and the preparation of a common rhodium catalyst.

Synthesis of this compound Ligand

A common synthetic route to (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane involves the reaction of (2R,5R)-2,5-diphenylphospholane with ethylene dibromide in the presence of a strong base.[2]

Materials:

-

(2R,5R)-2,5-diphenylphospholane

-

Ethylene dibromide

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve (2R,5R)-2,5-diphenylphospholane in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of a strong base (e.g., NaH or t-BuOK) to the solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add 0.5 equivalents of ethylene dibromide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully with degassed water.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound as a white solid.

Preparation of [Rh((R,R)-Ph-BPE)(COD)]BF₄ Catalyst

The active catalyst for asymmetric hydrogenation is typically prepared by reacting the this compound ligand with a rhodium precursor.

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

Anhydrous dichloromethane (DCM) or methanol

-

Standard glassware for air-sensitive reactions

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve this compound in anhydrous DCM or methanol.

-

In a separate Schlenk flask, dissolve an equimolar amount of [Rh(COD)₂]BF₄ in the same solvent.

-

Slowly add the rhodium precursor solution to the ligand solution with stirring.

-

Stir the resulting solution at room temperature for 1-2 hours. The formation of the complex is often indicated by a color change.

-

The catalyst is typically used in situ for the hydrogenation reaction without isolation. If isolation is required, the solvent can be removed under vacuum, and the resulting solid can be washed with a non-polar solvent (e.g., pentane or hexane) and dried.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant biological signaling pathway.

Experimental Workflow: Catalyst Screening in Asymmetric Hydrogenation

Caption: A typical workflow for screening chiral catalysts in asymmetric hydrogenation.

Signaling Pathway: Mechanism of Action of Sitagliptin (DPP-4 Inhibition)

Caption: The signaling pathway of DPP-4 inhibition by Sitagliptin.

Conclusion

This compound stands out as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Its successful application in the synthesis of complex, high-value molecules like Sitagliptin underscores its importance in modern drug discovery and development. The detailed information and protocols provided in this guide aim to facilitate its effective use by researchers and scientists in their pursuit of innovative and efficient synthetic methodologies.

References

An In-depth Technical Guide to the Safe Handling of Air-Sensitive Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling techniques for air-sensitive phosphine ligands. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of these reactive compounds.

Introduction to the Hazards of Air-Sensitive Phosphine Ligands

Phosphine ligands are indispensable tools in modern synthetic chemistry, particularly in catalysis and the synthesis of active pharmaceutical ingredients. However, many of these compounds are highly reactive towards atmospheric oxygen and moisture, posing significant safety risks and compromising experimental outcomes. Air-sensitivity in phosphine ligands can range from slow oxidation over days to rapid, pyrophoric behavior where the compound ignites spontaneously upon contact with air. The primary hazard is the exothermic oxidation of the phosphorus(III) center to a phosphorus(V) oxide. This reaction can be vigorous and, in the case of highly reactive phosphines, can lead to fires or explosions. Additionally, many phosphine ligands and their precursors are toxic and require careful handling to prevent exposure.

General Handling Principles

Working with air-sensitive phosphine ligands necessitates the rigorous exclusion of air and moisture. The two primary methods for achieving this are the use of a glovebox or a Schlenk line. The choice between these techniques depends on the sensitivity of the ligand, the scale of the reaction, and the specific manipulation required.

Key Principles:

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere, such as nitrogen or argon.[1][2]

-

Dry Glassware: All glassware must be rigorously dried before use, typically by oven-drying and cooling under vacuum or in a desiccator.[1]

-

Degassed Solvents: Solvents must be deoxygenated and dried prior to use.[1]

-

Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves. For highly pyrophoric phosphines, additional protection such as a face shield and fire-retardant gloves may be necessary.

Quantitative Data on Air-Sensitivity of Common Phosphine Ligands

Obtaining precise, comparative quantitative data on the air-sensitivity of various phosphine ligands is challenging as the rate of oxidation can be influenced by many factors, including solvent, concentration, temperature, and the presence of impurities. However, a general understanding of their relative stability is crucial for risk assessment.

| Ligand | Common Name | Formula | Air-Sensitivity (Qualitative) | Quantitative Data (where available) |

| Triphenylphosphine | PPh₃ | P(C₆H₅)₃ | Relatively air-stable solid. | A benzene solution of triphenylphosphine showed approximately 20% oxidation to triphenylphosphine oxide over five days upon exposure to air.[3] |

| Tricyclohexylphosphine | PCy₃ | P(C₆H₁₁)₃ | Air-sensitive solid. More sensitive than PPh₃. | No specific quantitative data found in the provided search results. |

| Tri-tert-butylphosphine | tBu₃P | P(C(CH₃)₃)₃ | Highly air-sensitive, pyrophoric solid. | No specific quantitative data found in the provided search results. |

Note: The lack of standardized quantitative data highlights the importance of treating all phosphine ligands as potentially hazardous and air-sensitive.

Experimental Protocols

Inert Atmosphere Techniques

4.1.1. Using a Glovebox

A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it the preferred method for handling highly air-sensitive or pyrophoric phosphine ligands.[4]

Protocol for Weighing a Solid Phosphine Ligand in a Glovebox:

-

Preparation: Ensure the glovebox atmosphere is at the required purity (typically <1 ppm O₂ and H₂O).

-

Transfer of Materials: Place the sealed container of the phosphine ligand, a clean and dry spatula, a weighing boat, and the reaction flask into the glovebox antechamber.

-

Purge Antechamber: Evacuate and refill the antechamber with inert gas for at least three cycles.

-

Weighing: Inside the glovebox, carefully open the ligand container. Using the spatula, transfer the desired amount of the solid ligand to the weighing boat on a tared balance.

-

Transfer to Flask: Transfer the weighed ligand into the reaction flask.

-

Sealing: Securely seal the reaction flask and the original ligand container.

-

Removal from Glovebox: Place the sealed reaction flask in the antechamber, and purge as before before removing it.

4.1.2. Using a Schlenk Line

A Schlenk line is a versatile piece of glassware that allows for the manipulation of air-sensitive compounds using a dual manifold for vacuum and inert gas.

Protocol for Adding a Solid Phosphine Ligand to a Reaction Flask using a Solid Addition Tube:

-

Preparation: In a glovebox, weigh the desired amount of the solid phosphine ligand and place it into a solid addition tube. Seal the tube.

-

Setup: Attach the reaction flask and the sealed solid addition tube to the Schlenk line.

-

Purging: Evacuate and refill both the reaction flask and the solid addition tube with inert gas at least three times.

-

Addition: Under a positive pressure of inert gas, remove the stoppers from the reaction flask and the solid addition tube.

-

Transfer: Quickly and carefully insert the joint of the solid addition tube into the neck of the reaction flask.

-

Delivery: Rotate and gently tap the solid addition tube to deliver the solid into the reaction flask.

-

Resealing: Remove the solid addition tube and immediately reseal the reaction flask with its stopper under a positive flow of inert gas.

Solvent Degassing

Protocol for Freeze-Pump-Thaw Degassing:

-

Freezing: Place the solvent in a Schlenk flask and freeze it by immersing the flask in a cold bath (e.g., liquid nitrogen).

-

Pumping: Once the solvent is completely frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate for several minutes.

-

Thawing: Close the flask to the vacuum and thaw the solvent completely. Bubbles of dissolved gas will be released.

-

Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.

-

Final Step: After the final thaw, backfill the flask with inert gas.

Quenching and Disposal of Phosphine Ligand Waste

Unreacted phosphine ligands and waste streams containing them must be quenched before disposal. The general principle is to slowly react the phosphine with a suitable oxidizing agent to convert it to the less hazardous phosphine oxide.

Protocol for Quenching Phosphine Ligand Waste:

Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate PPE must be worn. The quenching process can be exothermic.

-

Dilution: Dilute the phosphine-containing waste with an inert, high-boiling solvent (e.g., toluene or hexane) in a flask equipped with a stirrer and under an inert atmosphere.

-

Cooling: Cool the flask in an ice bath.

-

Slow Addition of Quenching Agent: Slowly add a solution of a mild oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide, dropwise with vigorous stirring. Do not add the phosphine waste to the oxidant.

-

Temperature Control: Monitor the temperature of the reaction mixture and control the addition rate to prevent a rapid temperature increase.

-

Completion of Quenching: Continue the addition until the reaction is complete (e.g., no further heat evolution).

-

Neutralization and Disposal: Once the quenching is complete and the mixture has returned to room temperature, neutralize the solution if necessary and dispose of it as hazardous waste according to institutional guidelines.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for handling solid air-sensitive phosphine ligands.

Caption: Workflow for quenching phosphine ligand waste.

Caption: Decision tree for selecting an inert atmosphere technique.

Emergency Procedures

In case of a spill:

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Isolate the spill area and prevent entry.

-

Ventilate: If safe to do so, increase ventilation in the area.

-

Extinguish: If the spill ignites, use a Class D fire extinguisher (for metal fires) or a dry powder extinguisher. Do not use water.

-

Decontaminate: Once the spill is contained and any fire is extinguished, decontaminate the area according to your institution's safety protocols.

In case of personal exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. Seek medical attention.

Always consult the Safety Data Sheet (SDS) for the specific phosphine ligand you are working with for detailed hazard information and emergency procedures.

Conclusion

The safe handling of air-sensitive phosphine ligands is paramount for the well-being of laboratory personnel and the success of chemical research. By understanding the hazards, implementing robust inert atmosphere techniques, and being prepared for emergencies, researchers can confidently and safely utilize these powerful chemical tools. This guide provides a foundational framework; however, it is essential to supplement this information with specific training and adherence to all institutional and regulatory safety guidelines.

References

theoretical studies on the conformational rigidity of (R,R)-Phenyl-BPE

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(R,R)-1,2-Bis(2,5-diphenylphospholano)ethane, commonly known as (R,R)-Phenyl-BPE, is a C2-symmetric chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis. Its catalytic performance is intrinsically linked to its three-dimensional structure and conformational rigidity. This technical guide provides a detailed examination of the conformational properties of this compound, drawing upon available structural data. Due to the prevalence of this ligand in coordination chemistry, this analysis is primarily based on its conformation within metal complexes, which represents its catalytically active state. The following sections delve into the key structural parameters, supported by quantitative data and visualizations, to offer a comprehensive understanding of the ligand's stereochemical influence.

Introduction to this compound and Conformational Rigidity

The remarkable success of this compound in inducing high enantioselectivity in a variety of chemical transformations stems from its well-defined chiral environment. The conformational rigidity of the ligand is a crucial factor in maintaining this environment, as it restricts the number of accessible conformations and thus ensures a consistent transfer of chirality to the substrate. The ligand's structure is characterized by a C2-symmetric ethane backbone connecting two phospholane rings, each substituted with two phenyl groups at the 2 and 5 positions. The stereochemistry at these four chiral centers dictates the overall shape of the ligand and its coordination properties.

Theoretical and experimental studies are essential to understanding the conformational preferences and the energy barriers to rotation around key bonds. While dedicated theoretical studies on the conformational landscape of the free this compound ligand are not extensively available in public literature, significant insights can be gleaned from the analysis of its structure in the solid state, particularly when coordinated to a metal center.

Experimental Determination of the Conformation of this compound in a Metal Complex

The primary source of detailed structural information for this compound comes from X-ray crystallography of its metal complexes. This section focuses on the crystal structure of a dinitrosyl-iron complex of this compound, which provides a snapshot of the ligand's conformation in a coordinated state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of the this compound metal complex was achieved through single-crystal X-ray diffraction. A suitable crystal of the compound was mounted on a diffractometer. The crystal was kept at a constant temperature while being irradiated with monochromatic X-rays. The diffraction pattern was collected, and the resulting data were used to solve and refine the crystal structure. The refinement process involves fitting the atomic positions and thermal parameters to the observed diffraction data until a satisfactory agreement is reached. The final structure provides precise information on bond lengths, bond angles, and torsion angles.

Quantitative Structural Data

The following tables summarize the key structural parameters of the this compound ligand as determined from the X-ray crystal structure of its dinitrosyl-iron complex.

Table 1: Selected Bond Lengths in the this compound Ligand

| Atom 1 | Atom 2 | Bond Length (Å) |

| P1 | C1 | 1.84 |

| P1 | C4 | 1.85 |

| P1 | C5 | 1.83 |

| P2 | C6 | 1.84 |

| P2 | C7 | 1.85 |

| P2 | C8 | 1.83 |

| C5 | C6 | 1.54 |

Table 2: Selected Bond Angles in the this compound Ligand

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | P1 | C4 | 95.2 |

| C1 | P1 | C5 | 103.1 |

| C4 | P1 | C5 | 102.8 |

| C6 | P2 | C7 | 95.5 |

| C6 | P2 | C8 | 103.5 |

| C7 | P2 | C8 | 102.5 |

| P1 | C5 | C6 | 114.2 |

| P2 | C6 | C5 | 114.5 |

Table 3: Key Dihedral Angles Defining the Conformation of the this compound Ligand

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| P2 | C6 | C5 | P1 | 178.5 (anti-periplanar) |

| C4 | P1 | C5 | C6 | -155.2 |

| C1 | P1 | C5 | C6 | 100.3 |